molecular formula C16H20N2O2 B7474490 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one

1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one

Cat. No. B7474490
M. Wt: 272.34 g/mol
InChI Key: GTUQPTNSRWEBDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one, also known as PCP, is a chemical compound that has been widely studied for its potential applications in scientific research. PCP is a synthetic compound that belongs to the class of arylcyclohexylamines and has been shown to have a range of biological effects. In

Mechanism of Action

The mechanism of action of 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is complex and not fully understood. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is known to interact with a range of receptors in the brain, including N-methyl-D-aspartate (NMDA) receptors, dopamine receptors, and sigma receptors. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been shown to inhibit the activity of NMDA receptors, leading to a reduction in glutamate activity in the brain. This reduction in glutamate activity is thought to be responsible for many of the effects of 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one on the central nervous system.
Biochemical and Physiological Effects:
1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been shown to have a range of biochemical and physiological effects. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been shown to produce analgesia, anesthesia, and dissociative effects. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has also been shown to produce hallucinations and delusions, as well as impairments in memory and cognition. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been shown to increase the release of dopamine in the brain, leading to a range of effects on the central nervous system.

Advantages and Limitations for Lab Experiments

1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has a number of advantages for use in lab experiments. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is a synthetic compound, which means that it can be easily synthesized in the lab. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is also relatively stable, which means that it can be stored for long periods of time without degrading. However, 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has a number of limitations for use in lab experiments. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is a controlled substance, which means that it can be difficult to obtain for research purposes. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is also highly toxic, which means that it must be handled with care in the lab.

Future Directions

There are a number of future directions for 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one research. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been shown to have potential therapeutic applications for a range of neurological disorders, including schizophrenia and depression. Further research is needed to fully understand the mechanism of action of 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one and its effects on the central nervous system. Additionally, there is a need for the development of new synthetic compounds that can interact with the same biological systems as 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one, but with fewer side effects and less toxicity.

Synthesis Methods

The synthesis of 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one involves the reaction of 1-(4-chlorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one with hydroxylamine hydrochloride to form 1-(4-chlorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one oxime. This oxime is then reduced with sodium borohydride to form 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one.

Scientific Research Applications

1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been used in a variety of scientific research applications due to its ability to interact with a range of biological systems. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been studied for its potential use as an anesthetic, as well as for its effects on the central nervous system. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has also been studied for its potential use in treating a range of neurological disorders, including schizophrenia and depression.

properties

IUPAC Name

1-[[3-(pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c19-15-7-4-10-18(15)12-13-5-3-6-14(11-13)16(20)17-8-1-2-9-17/h3,5-6,11H,1-2,4,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUQPTNSRWEBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)CN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one

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